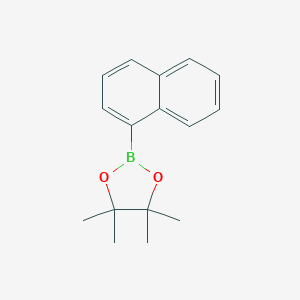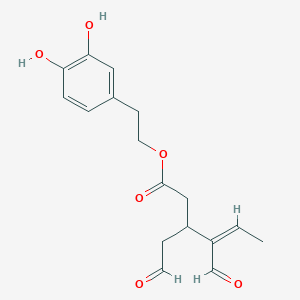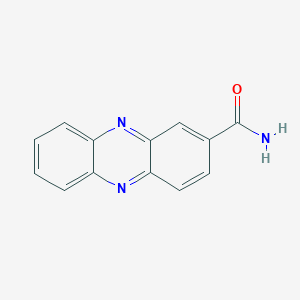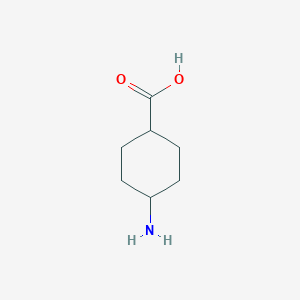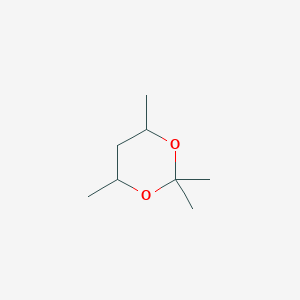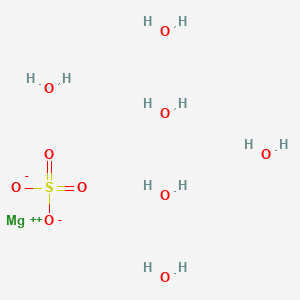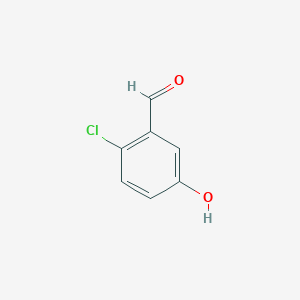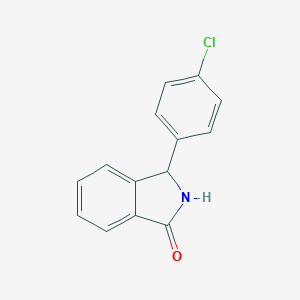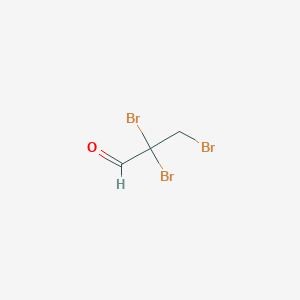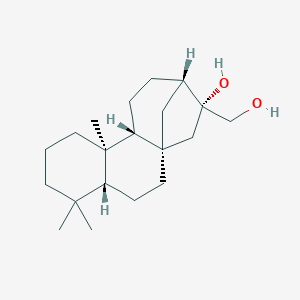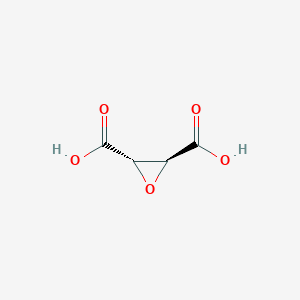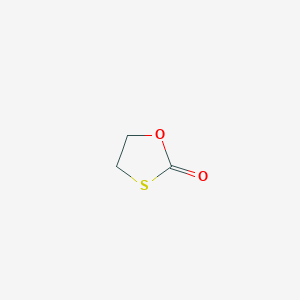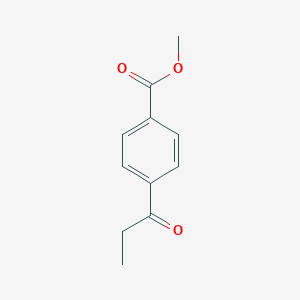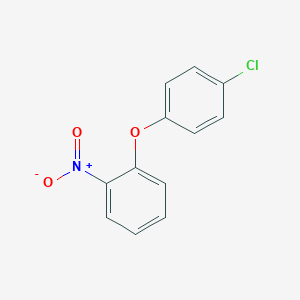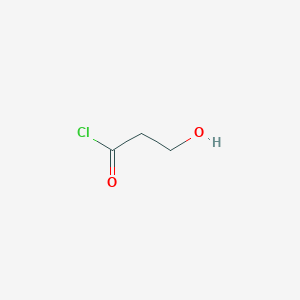
3-Hydroxypropanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxypropanoyl chloride is a chemical compound that is closely related to 3-hydroxypropanoic acid (3-HP), which is considered a valuable platform chemical for organic synthesis and high-performance polymers . 3-HP itself can be produced biologically from glucose or glycerol and is a precursor in the industrial production of various chemicals, such as acrylic acid and its derivatives . In its polymerized form, 3-HP can be used in bioplastic production . The compound 3-hydroxypropanoyl chloride can be inferred to be a reactive acyl chloride derivative of 3-HP, which could be used as an intermediate in chemical syntheses.
Synthesis Analysis
The synthesis of related compounds such as poly(3-hydroxybenzoate) has been achieved through various methods, including the condensation of monomers like 3-(trimethylsiloxy)benzoyl chloride . For 3-HP, recent advances in eco-sustainable processes have been highlighted, particularly emphasizing the potential of catalytic chemical methods . Additionally, the biological production of 3-HP has been extensively explored, with advances in metabolic engineering and synthetic biology leading to more efficient methods for its bio-production .
Molecular Structure Analysis
While the specific molecular structure analysis of 3-hydroxypropanoyl chloride is not provided, the structure of related compounds such as 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones has been studied, and these compounds have been used as building blocks for the preparation of various trifluoromethyl-containing compounds . The molecular structure of 3-HP and its derivatives is crucial for their reactivity and the properties of the polymers they form .
Chemical Reactions Analysis
The reactivity of acyl chlorides like 3-hydroxypropanoyl chloride typically involves nucleophilic substitution reactions where the chloride ion is displaced by other nucleophiles. This reactivity can be utilized in the synthesis of various chemical compounds. For instance, benzoyl-terminated multiarm hyperbranched polyethers have been synthesized by reacting terminal hydroxyl groups with benzoyl chloride . Similarly, 3-hydroxypropanoyl chloride could be used to introduce 3-HP units into polymers or other chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-HP and its derivatives are significant for their application in industry. For example, the ionic liquid 1-(3-chloro-2-hydroxypropyl)-3-methyl imidazolium chloride, which contains a similar functional group to 3-hydroxypropanoyl chloride, exhibits high conductivity and heat stability, and can dissolve many inorganic salts and cellulose . The physical properties such as glass transition temperature, crystallinity, and melting point of polymers derived from 3-HP are also important, as they determine the material's suitability for various applications .
Applications De Recherche Scientifique
1. Production of 3-Hydroxypropanoic Acid from Renewable Resources
3-Hydroxypropanoic acid (3-HP) is a significant platform chemical with extensive applications, including the production of acrylic acid and its derivatives. It is also used in the creation of bioplastics. Innovations in metabolic engineering and synthetic biology have improved the efficiency of 3-HP production. Studies have explored its bio-production in microbes like Escherichia coli and Saccharomyces cerevisiae, though industrial-scale production remains challenging (Jers et al., 2019).
2. Role in Green Chemistry and Eco-sustainable Processes
3-Hydroxypropanoic acid is seen as a potential eco-friendly building block for organic synthesis and high-performance polymers. Despite many efforts in biological and chemical routes, large-scale processes are still developing. Recent advancements in catalytic chemical methods have highlighted its potential in green chemistry (Pina et al., 2011).
3. Synthesis of Polymers and Biodegradable Networks
3-Hydroxypropanoyl chloride has applications in the synthesis of various polymers. For example, poly(3-hydroxybenzoate) synthesized from this compound has been explored for its potential in creating amorphous and crystalline forms, leading to applications in biodegradable networks and materials (Kricheldorf et al., 1982).
4. Conversion to Industrially Relevant Compounds via Biotechnological Routes
The conversion of glycerol to 3-Hydroxypropanoic acid using genetically engineered bacteria like Bacillus subtilis highlights the biotechnological potential of 3-hydroxypropanoyl chloride in producing industrially relevant compounds (Kalantari et al., 2017).
5. Development of New Pharmaceuticals and Organic Compounds
3-Hydroxypropanoyl chloride has been utilized in the synthesis of new pharmaceutical compounds and organic structures, demonstrating its versatility in drug development and organic chemistry (Seo et al., 2010).
6. Insect Pheromones and Mitogenic Activity
This compound has been identified in insect pheromones, specifically in weevils of the Bruchidae family. It contributes to the mitogenic activity observed on pea pods, indicating its ecological and biological significance (Oliver et al., 2000).
7. Pathways for Bio-based Chemical Production
3-Hydroxypropanoic acid is a focus of biobased chemical research due to its applications in novel polymer materials. Various biosynthetic pathways have been explored for its production, with considerations on mass and redox balances, and thermodynamic favorability (Jiang et al., 2009).
Orientations Futures
3-Hydroxypropanoyl Chloride is used in the production of poly(3-hydroxypropionate), a biodegradable plastic . This plastic is seen as a promising alternative to petro-diesel based plastic . The β-alanine biosynthetic pathway is efficient in producing poly(3-hydroxypropionate), and the use of a Malonyl-CoA biosensor increases its yield .
Propriétés
IUPAC Name |
3-hydroxypropanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2/c4-3(6)1-2-5/h5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOWUKFHZLWXJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595491 |
Source


|
| Record name | 3-Hydroxypropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypropanoyl chloride | |
CAS RN |
109608-73-3 |
Source


|
| Record name | 3-Hydroxypropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

